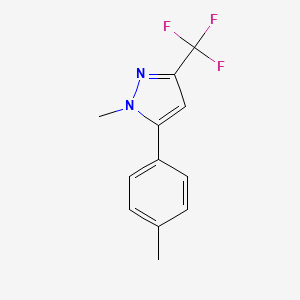

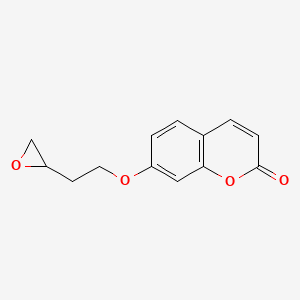

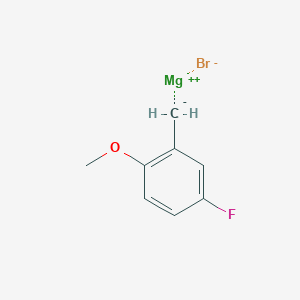

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

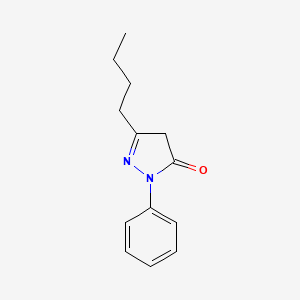

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (1M5T3P) is an organic compound that has been of interest to scientists and researchers due to its potential uses in a variety of fields. It is a heterocyclic compound, containing both nitrogen and carbon atoms, and is a member of the pyrazole family of compounds. 1M5T3P has been studied for its potential use in pharmaceuticals, biochemistry, and other scientific applications.

Wissenschaftliche Forschungsanwendungen

Advanced Lithium Ion Battery Electrolytes

A novel methylated pyrazole derivative, closely related to 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, was synthesized and characterized for application in high voltage lithium ion batteries (LIBs). The derivative showed significant improvement in cell cycling performance due to a smart selection of substitution groups, demonstrating the potential of such compounds in enhancing the performance of LIBs N. von Aspern et al., 2020.

Synthesis of Trifluoromethyl Substituted Pyrazoles

Research on the synthesis of various trifluoromethyl substituted pyrazoles, including compounds closely related to 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, highlighted efficient synthetic routes starting from β-diketones. These compounds, characterized using NMR spectroscopy and analyzed for their thermal properties, are foundational for further chemical explorations and applications M. Grünebaum et al., 2016.

Organometallic Chemistry and Catalysis

The reactivity of pyrazole derivatives, including 1-methyl-5-(trifluoromethyl)pyrazole, has been exploited in organometallic chemistry for the regioselective functionalization of heterocycles. Such compounds have been used to develop families of isomers and congeners, illustrating their versatility in chemical synthesis and potential applications in creating novel catalytic materials M. Schlosser et al., 2002.

Multicomponent Synthesis of Bis(pyrazolyl)methanes

Research into the synthesis and applications of bis(pyrazolyl)methanes, incorporating pyrazole derivatives, underscores their importance in producing biologically and medicinally active compounds. These strategies demonstrate the utility of pyrazole derivatives in synthesizing complex molecules with potential applications in pharmaceuticals and as chelating agents Mahdieh Sadeghpour et al., 2021.

Antimicrobial Agents

The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents illustrates the biomedical applications of pyrazole derivatives. These compounds have shown broad spectrum antimicrobial activities and good antioxidant activities, highlighting their potential as novel therapeutic agents Manjunatha Bhat et al., 2016.

Eigenschaften

IUPAC Name |

1-methyl-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c1-8-3-5-9(6-4-8)10-7-11(12(13,14)15)16-17(10)2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIDZKYQYRPKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

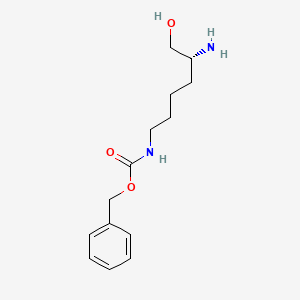

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

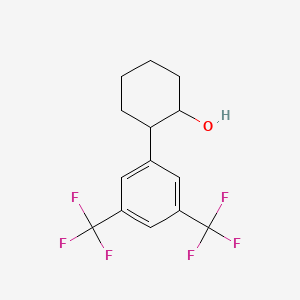

![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)